AhR Agonist Potency: 3.1-Fold Improvement Over the Widely Used Reference Agonist β-Naphthoflavone
When evaluated under the same assay platform (human MCF-7 breast cancer cells, 24-hour incubation, CYP1A1-dependent 7-ethoxyresorufin O-deethylase (EROD) assay), 3-(pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one exhibits an EC50 of 450 nM [1], compared to β-naphthoflavone (3-phenyl-1H-naphtho[2,1-b]pyran-1-one), the most commonly used reference AhR agonist, which shows an EC50 of 1,400 nM under identical cell line and assay conditions [2]. This represents an approximately 3.1-fold higher potency for the pyridin-2-yl analog.
| Evidence Dimension | AhR Agonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 450 nM |
| Comparator Or Baseline | β-Naphthoflavone (3-phenyl-1H-naphtho[2,1-b]pyran-1-one): EC50 = 1,400 nM |
| Quantified Difference | ~3.1-fold lower EC50 (higher potency) for the pyridin-2-yl analog |
| Conditions | Human MCF-7 breast cancer cells; 24 h incubation; CYP1A1-dependent EROD assay |
Why This Matters
For researchers conducting AhR pathway studies, substituting with β-naphthoflavone would require approximately 3× higher concentrations to achieve comparable receptor activation, potentially introducing off-target effects at elevated doses.
- [1] BindingDB. BDBM50310363: 3-(2'-Pyridinyl)-1H-naphtho[2,1-b]pyran-1-one. EC50 450 nM. AhR agonist in human MCF-7 cells (EROD assay). View Source
- [2] BindingDB. BDBM50028963: β-Naphthoflavone (3-phenyl-1H-naphtho[2,1-b]pyran-1-one). EC50 1,400 nM. AhR agonist in human MCF-7 cells (EROD assay). View Source
